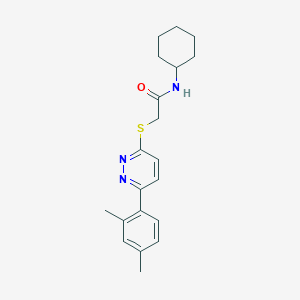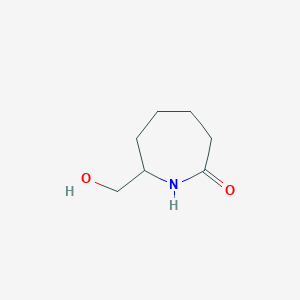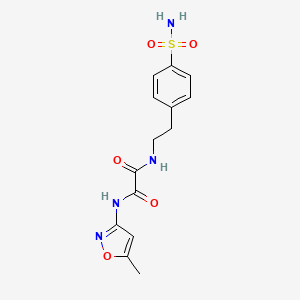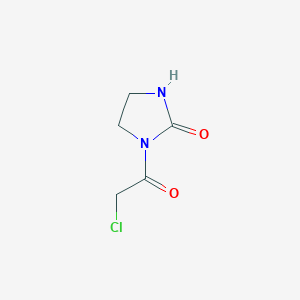
N-cyclohexyl-2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyridazinone derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds with Antimicrobial Properties
- Antimicrobial Agents Synthesis : The compound has been utilized as a precursor in the synthesis of new pyridazine, thieno[2,3-c]pyridazine, and pyrimidothienopyridazine derivatives having sulfonamido moieties, which show potential as antimicrobial agents. These compounds have been synthesized through reactions involving cyanoacetamide, sulfanilamides, and various cyclization processes, indicating their relevance in developing new antimicrobial drugs (A. S. Al-Kamali & A. Al-Hazmi, 2014).
Development of Heterocyclic Compounds
- Heterocyclic Synthesis : Research has explored the use of cyanoacetamide derivatives, like N-cyclohexyl-2-cyanoacetamide, for synthesizing thiazolidine, bisthiazolidine, thiazole, pyridone, and bispyridone derivatives. These compounds have shown antimicrobial activity against bacteria and fungi, highlighting their potential in pharmaceutical applications and heterocyclic chemistry advancements (G. E. Ali et al., 2010).
Insecticidal Applications
- Insecticidal Compound Synthesis : Another application involves synthesizing innovative heterocycles incorporating a thiadiazole moiety. These new compounds, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the role of such chemical compounds in developing new insecticides (A. Fadda et al., 2017).
Contributions to Organic Synthesis
- Organic Synthesis Enhancements : The compound's versatility is further illustrated by its use in cascade reactions to generate various heterocyclic compounds with excellent atom economy. These reactions involve thioureido-acetamides, demonstrating the compound's utility in facilitating organic synthesis processes that are efficient and produce minimal waste, contributing to the field of green chemistry (J. Schmeyers & G. Kaupp, 2002).
Exploration of Structural Aspects
- Structural Studies : Studies on amide containing isoquinoline derivatives, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have focused on their structural aspects, forming gels or crystalline solids with various acids. These structural investigations aid in understanding the compound's interactions and potential applications in materials science (A. Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-14-8-9-17(15(2)12-14)18-10-11-20(23-22-18)25-13-19(24)21-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSSDWYJZDGAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)
![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2917375.png)
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)



![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)


![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)
